molecular formula C6H6FNO B1387979 3-Fluoro-2-methoxypyridine CAS No. 884494-69-3

3-Fluoro-2-methoxypyridine

Cat. No. B1387979
M. Wt: 127.12 g/mol
InChI Key: VOXFISDIRIAWCW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-2-methoxypyridine, has been a topic of interest in recent years . Various methods have been developed, including the Umemoto reaction and the Balts-Schiemann reaction . These methods allow for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methoxypyridine consists of a pyridine ring with a fluorine atom at the 3-position and a methoxy group at the 2-position . The molecular weight of this compound is 127.116 g/mol .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxypyridine has a density of 1.1±0.1 g/cm3 and a boiling point of 139.4±20.0 °C at 760 mmHg . Its flash point is 38.1±21.8 °C .

Scientific Research Applications

  • Deprotometalation and Functionalization : 3-Fluoro-2-methoxypyridine has been used in studies focusing on the deprotometalation of substituted pyridines. A study by Hedidi et al. (2016) explored the efficient functionalization of various methoxy- and fluoro-pyridines. In this context, 3-Fluoro-2-methoxypyridine demonstrated notable reactivity, leading to interesting regioselectivities, which are crucial in the synthesis of complex molecules (Hedidi et al., 2016).

  • Synthesis of Fluoropyridines : Research by Kuduk et al. (2005) presented an efficient method for synthesizing fluoropyridines, including derivatives similar to 3-Fluoro-2-methoxypyridine. This study highlighted the versatility of fluoro-substituted pyridines in various chemical transformations (Kuduk et al., 2005).

  • Pharmaceutical Development : Schroeder et al. (2009) described the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, incorporating a structure similar to 3-Fluoro-2-methoxypyridine. This compound showed promise in clinical trials, demonstrating the potential pharmaceutical applications of such compounds (Schroeder et al., 2009).

  • Cognition Enhancing Drugs : Pesti et al. (2000) utilized 2-Fluoro-4-methylpyridine, closely related to 3-Fluoro-2-methoxypyridine, in the synthesis of a cognition enhancer drug candidate. This research underscores the potential of fluoro-substituted pyridines in developing neurological therapeutic agents (Pesti et al., 2000).

  • Medical Imaging Applications : A study by Carroll et al. (2007) focused on the use of fluoropyridines, such as 3-Fluoro-2-methoxypyridine, in medical imaging, particularly in Positron Emission Tomography. This research highlights the importance of such compounds in diagnostic techniques (Carroll et al., 2007).

  • Antitumor Agents : Tsuzuki et al. (2004) explored the synthesis and structure-activity relationships of novel compounds, including those related to 3-Fluoro-2-methoxypyridine, as antitumor agents. This study demonstrates the potential of such compounds in cancer therapy (Tsuzuki et al., 2004).

Safety And Hazards

The safety data sheet for 3-Fluoro-2-methoxypyridine indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXFISDIRIAWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660511
Record name 3-Fluoro-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxypyridine

CAS RN

884494-69-3
Record name 3-Fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-methoxypyridine
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Synthesis routes and methods

Procedure details

Scheme 80 is a preferred method for making compounds of Formula I and Ia where R2 is fluoro. This is exemplified specifically in the preparation of compound Example 216. The synthesis of 2-hydroxy-3-nitro-5-fluoropyridine 5-80 as shown was carried out generally via the methods of A. Marfat and R. P. Robinson U.S. Pat. No. 5,811,432 (column 25, example 5) and Nesnow and Heidleberger (J. Heterocyclic Chem. 1973, 10, pg 779) except that a number of procedural enhancements were incorporated as noted in the description of each step. 2-Hydroxy 5-fluoropyridine 4-80 is also commercially available. The formation of diazonium tetrafluoroborate salt 2-80 from 5-amino-2-methoxy pyridine 1-80 proceeded in essentially quantitative yield and was isolated via filtration. The Schiemann reaction provided poor yields of the desired 2-methoxy-fluoropyridine using the literature conditions due mainly to significant contamination with 3-fluoro 1-(N)-methyl pyridone and other byproducts. However, adoption of a procedure similar to that described in Sanchez, J. P.; Rogowski, J. W.; J Heterocycl Chem 1987, 24, 215 for a related compound provided very high yields of essentially clean but volatile 2-methoxy-5-fluoro pyridine 3-80 as a solution in toluene. In the interest of expediency, demethylation was achieved on large scale using aqueous HCl in pressure bottles at 140° C. for 1 hr. Prior to heating, the toluene solution was stirred with the aq HCl and then the toluene was removed by decantation. The literature method for carrying out this step using HBr at 100° C. was also successful on small scale and had the advantage of avoiding the use of pressure bottles. Nitration of 4-80 as described by Marfat provided lower than expected yields so the procedure was modified slightly, using guidance from A. G. Burton, P. J. Hallis, and A. R. Katritzky (Tetrahedron Letters 1971, 24, 2211-2212) on the control of the regiochemistry of nitration of pyridones via modulation of the acidity of the medium. The chemical yields of 2-hydroxy-3-nitro-5-fluoro pyridine 5-80 were significantly improved using the procedure described in the experimental section. Occasionally the product failed to precipitate during workup and then considerable efforts were necessary to isolate this highly water soluble compound from the aqueous layer. Using neat excess POBr3, compound 5-80 was converted to 2-bromo-3-nitro-5-fluoro pyridine 6 which could be used without further purification in the subsequent azaindole forming reaction. Addition of the pyridine 6 to excess vinyl magnesium bromide in THF at low temperature afforded the desired 4-fluoro-7-bromo-6-azaindol (precursor 5j) in yields of up to 35% following acidic work up and isolation via crystallization. A disadvantage of this method is the workup is difficult due to the large amounts of salts formed as co-products in the reaction and the low conversion to albeit clean product. The reaction is also exothermic and thus would require care on larger scales. Despite the moderate yields, as mentioned above the reaction proceeds cleanly and provides pure product precursor 5j without chromatography so it is anticipated that more detailed studies of this chemistry could result in yield enhancements. A selective copper/potassium carbonate mediated displacement of the 7-bromo group by commercially available 1,2,3-triazole provided an approximately 1:1 mixture of triazoles from which the desired 7-80 was isolated via chromatography in 25-35% yields. Copper-bronze rather than copper powder can also be used to carry out similar transformations. This reaction must not be allowed to overheat since concomitant displacement of the fluorine is possible and has been observed. Acylation occurred most efficiently under conditions that utilized excess acidic imidazolium chloro aluminate ionic liquid to provide highly activated glyoxylating reagent (K. S. Yeung et al. Tetrahedron Lett. 2002, 43, 5793). The acylation of 7-80 usually does not proceed to completion and typically results in about 75% conversion as measured by LC/MS. An advantage to these conditions is that the typical next step, ester hydrolysis, proceeded in situ to provide the desired acid 8-80 which was isolated directly by precipitation during workup. Coupling of the piperazine benzamide was found to be cleaner and produced higher yields of the compound of Example 216 using the depicted HATU based coupling than with other standard coupling reagents such as EDC or DEPBT.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MM Stec, KL Andrews, Y Bo, S Caenepeel… - Bioorganic & Medicinal …, 2015 - Elsevier
… and human microsomal stability found in compounds 4 and 6,34, 35 a focused series of analogs was explored that contained the 2-methoxypyridine or the 3-fluoro-2-methoxypyridine …
Number of citations: 23 www.sciencedirect.com
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
The synthesis of heterocycles and their fluorinated analogues is a central focus within the development of medicinal compounds, agrochemicals and advanced materials. New synthetic …
Number of citations: 12 www.sciencedirect.com
V Sudheer Reddy, NR Reddy, AV Reddy… - Russian Journal of …, 2022 - Springer
Here we reported the synthesis of N-substituted imidazole derivatives (VIa–o) that involves Suzuki coupling reaction between 1-(2-((4-bromobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H…
Number of citations: 1 link.springer.com
SR Dubbaka, VR Narreddula, S Gadde, T Mathew - Tetrahedron, 2014 - Elsevier
A simple and practical procedure for the silver-mediated fluorination of aryl- and heteroaryltrifluoroborates with electrophilic fluorine from Selectfluor ® and LiOH·H 2 O is presented. …
Number of citations: 32 www.sciencedirect.com
陈海涛, 马攀龙, 杨柳, 韩福娇… - 信阳师范学院学报(自然 …, 2020 - journal.xynu.edu.cn
… with 3-aminopyridine through bromination reaction and nucleophilic substitution, and then is performed a diazotization reaction process to obtain 6-bromo-3-fluoro-2-methoxypyridine. …
Number of citations: 4 journal.xynu.edu.cn

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